3-Oxo-1,2-benzisothiazole-2(3H)-acetamide

Lipophilicity Drug-likeness Membrane permeability

Researchers developing covalent inhibitors often face inactive 1,1-dioxide analogs. This compound preserves the electrophilic sulfur warhead essential for cysteine protease and sortase A inhibition, a mechanism abolished in dioxide series. - Enables covalent adduct formation with active-site cysteine (ref. Zhulenkovs et al. 2014). - Primary amide handle permits direct N-derivatization for SAR libraries targeting MRSA. - Serves as unsubstituted scaffold for patent-granted agricultural/medical fungicides (CN104926752A).

Molecular Formula C9H8N2O2S
Molecular Weight 208.24 g/mol
CAS No. 64552-26-7
Cat. No. B12702339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-1,2-benzisothiazole-2(3H)-acetamide
CAS64552-26-7
Molecular FormulaC9H8N2O2S
Molecular Weight208.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(S2)CC(=O)N
InChIInChI=1S/C9H8N2O2S/c10-8(12)5-11-9(13)6-3-1-2-4-7(6)14-11/h1-4H,5H2,(H2,10,12)
InChIKeyDWVOOOVGVIEHIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxo-1,2-benzisothiazole-2(3H)-acetamide: Structural Identity and Procurement


3-Oxo-1,2-benzisothiazole-2(3H)-acetamide (CAS 64552-26-7; molecular formula C₉H₈N₂O₂S; MW 208.24 g/mol) is a heterocyclic small molecule belonging to the 1,2-benzisothiazol-3(2H)-one (BIT) class . It features a benzisothiazolone core N-functionalized with an acetamide side chain. This compound is catalogued under EC Number 264-941-0 and has a computed LogP of 1.698, placing it in a moderately lipophilic range . Structurally, it serves as the primary amide analog of the corresponding carboxylic acid (CAS 82152-06-5) and as the non-oxidized sulfur congener of the 1,1-dioxide series (e.g., CAS 30763-03-2). The BIT scaffold is recognized for broad-spectrum anti-infective properties, and the acetamide side chain introduces distinct hydrogen-bonding capacity and synthetic derivatization handles relative to N-alkyl or N-aryl BIT analogs [1].

Why It Cannot Be Substituted with Generic BIT or Carboxylic Acid Analogs


Although 1,2-benzisothiazol-3-one (BIT; CAS 2634-33-5) and 2-(3-oxo-1,2-benzothiazol-2-yl)acetic acid (CAS 82152-06-5) share the same benzisothiazolone core, their physicochemical and functional profiles diverge sufficiently to preclude simple interchange. BIT itself exhibits limited antibacterial potency, prompting extensive derivatization efforts to improve activity [1]. The carboxylic acid analog introduces a ionizable carboxyl group (predicted pKₐ ~3–4) that alters solubility, LogP, and protein binding relative to the neutral primary amide of the target compound. The acetamide side chain of 3-Oxo-1,2-benzisothiazole-2(3H)-acetamide provides a non-ionizable hydrogen-bond donor/acceptor motif that is critical for target engagement in protease and sortase inhibition scaffolds [2][3]. Furthermore, the non-dioxide sulfur oxidation state preserves the electrophilic character of the sulfur atom, which is essential for covalent inhibition mechanisms observed in benzisothiazolinone-based inhibitors [3]. Substituting the target compound with the 1,1-dioxide analog (CAS 30763-03-2) removes this electrophilic reactivity. These differences directly impact biological activity, synthetic utility, and formulation behavior, as detailed in the quantitative evidence below.

Quantitative Differentiation from Closest Analogs


LogP Lipophilicity Window vs. Carboxylic Acid Analog

The target compound exhibits a computed LogP of 1.698, which falls within the optimal CLogP range of 2.5–3.5 empirically associated with maximal anti-staphylococcal activity in benzisothiazolone series, whereas the carboxylic acid analog 2-(3-oxo-1,2-benzothiazol-2-yl)acetic acid (CAS 82152-06-5) is substantially more polar (predicted LogP ~0.5–1.0 due to the ionizable carboxyl group) [1]. The acetamide form thus provides a more favorable partition coefficient for membrane permeation without requiring prodrug strategies.

Lipophilicity Drug-likeness Membrane permeability

Hydrogen-Bond Donor Capacity vs. N-Alkyl Derivatives

The target compound possesses a primary amide group (–CONH₂) that provides two hydrogen-bond donor (HBD) atoms, in contrast to N-alkyl BIT derivatives such as 2-heptyl-1,2-benzothiazol-3(2H)-one (zero HBD) and N-aryl benzisothiazolinone acetamides (which may have one or zero HBD depending on substitution) [1]. In the context of sortase A inhibition, benzisothiazolinone-based inhibitors form covalent adducts with the active-site cysteine thiol; the primary amide may facilitate additional hydrogen-bond interactions with the enzyme backbone that are absent in N-alkyl congeners [2].

Hydrogen bonding Target engagement Solubility

Electrophilic Sulfur Reactivity for Covalent Inhibition

The sulfur atom in the target compound exists in the sulfide oxidation state (non-dioxide), preserving electrophilic character that is essential for covalent bond formation with active-site cysteine residues. The corresponding 1,1-dioxide analog (CAS 30763-03-2; 1,2-Benzisothiazole-2(3H)-acetamide, 3-oxo-, 1,1-dioxide) has the sulfur fully oxidized to the sulfone, eliminating this electrophilic reactivity . Benzisothiazolinone-based irreversible inhibitors of S. aureus sortase A transpeptidase rely on the non-dioxide benzisothiazolone core to form a covalent adduct with the catalytic cysteine (Cys184), as demonstrated by NMR and mass spectrometry studies [1].

Covalent inhibitor Electrophilic warhead Sortase A

Primary Amide as a Divergent Synthetic Intermediate

The primary amide of the target compound can be directly elaborated via N-alkylation, N-acylation, or dehydration to the nitrile, whereas the carboxylic acid analog (CAS 82152-06-5) requires activation (e.g., EDCI/HOBt) for amide bond formation. Patent CN104926752A describes the synthesis of benzisothiazolinone acetamide derivatives from benzisothiazolinone acetic acid using condensing agents EDCI and HOBt with substituted anilines at room temperature over 16–24 hours [1]. The pre-formed amide eliminates this activation step for certain synthetic sequences and can be directly N-functionalized or used as a building block for click-chemistry approaches, as demonstrated in the synthesis of triazole-linked benzisothiazolone protease inhibitors [2].

Synthetic intermediate Amide coupling Derivatization

Evidence-Backed Application Scenarios for Procurement


Covalent Sortase A and Cysteine Protease Inhibitor Libraries

The non-dioxide sulfur oxidation state of 3-Oxo-1,2-benzisothiazole-2(3H)-acetamide preserves the electrophilic warhead required for covalent inhibition of bacterial sortase A transpeptidase and certain cysteine proteases. As demonstrated by Zhulenkovs et al. (2014), benzisothiazolinone-based irreversible inhibitors form covalent adducts with the active-site cysteine, a mechanism that is abolished in the 1,1-dioxide series [1]. The primary amide handle also permits direct N-derivatization to generate focused libraries for SAR studies targeting Gram-positive pathogens including MRSA. Procurement of this specific non-dioxide acetamide is mandatory for any program exploring covalent benzisothiazolinone inhibitors.

Antifungal Lead Optimization with Favorable Membrane LogP

The computed LogP of 1.698 for the target compound approaches the optimal CLogP range (2.5–3.5) identified by Gopinath et al. (2017) for maximal anti-staphylococcal and antifungal activity in benzisothiazolone derivatives [2]. Amino acid-derived 1,2-benzisothiazolinone acetamide conjugates have demonstrated potent antifungal activity through genetic target identification in yeast (Alex et al., 2012) [3]. The target compound's acetamide group provides a conjugation site for amino acid or peptide appendages, enabling systematic exploration of the P2–P3 pharmacophore while maintaining the core benzisothiazolone antifungal scaffold.

Agrochemical Precursor for N-Substituted Fungicides

Patent CN104926752A explicitly claims benzisothiazolinone acetamide derivatives for use as industrial, agricultural, and medical fungicides [4]. The target compound serves as the unsubstituted primary amide scaffold; N-arylation with substituted anilines yields derivatives with broad-spectrum antifungal activity. Recent studies on 1,2-benzisothiazol-3-one derivatives (Chinese J. Org. Chem., 2024) demonstrated MIC values of 1–4 mg/L against S. aureus and C. albicans, with select derivatives showing agricultural crop pathogen inhibition at 5–10 mg/L against Sclerotinia sclerotiorum and Fusarium spp. [5]. The target compound is the logical starting material for generating these N-substituted analogs.

Analytical Standard for 1,1-Dioxide Impurity Differentiation

The 1,1-dioxide analog of the target compound (CAS 76508-37-7) is catalogued as Piroxicam Impurity F, a pharmaceutical reference standard . The non-dioxide target compound (CAS 64552-26-7) is structurally the deoxygenated precursor or degradant depending on synthetic route, and its distinct retention time, LogP (1.698 vs. ~0.5 for the dioxide), and mass spectrum (MW 208.24 vs. 268.29) enable unambiguous chromatographic resolution. Analytical laboratories require the authentic non-dioxide standard for method validation and impurity profiling in benzisothiazolone-containing pharmaceutical quality control.

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